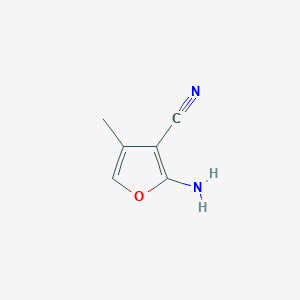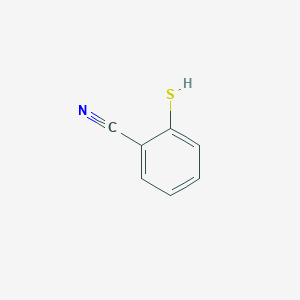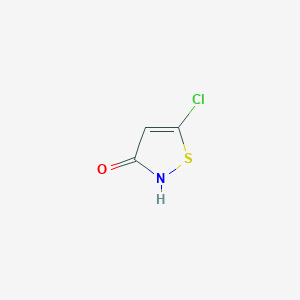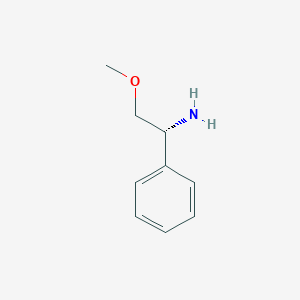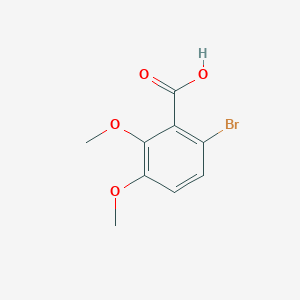
6-Bromo-2,3-dimethoxybenzoic acid
概要
説明
6-Bromo-2,3-dimethoxybenzoic acid is a compound that has not been directly studied in the provided papers. However, related compounds have been investigated, which can offer insights into the chemical behavior and properties that might be expected for 6-Bromo-2,3-dimethoxybenzoic acid. For instance, studies on 6-bromobenzo[d]thiazol-2-amine and its interactions with carboxylic acid derivatives have highlighted the importance of non-covalent interactions in the formation of supramolecular assemblies . Similarly, research on 3-bromo-2,6-dimethoxybenzoic acid has shown how it forms crystal complexes with flavone molecules through intermolecular hydrogen bonding .
Synthesis Analysis
The synthesis of brominated aromatic compounds typically involves the introduction of a bromine atom into an aromatic ring, which can be achieved through various halogenation reactions. Although the synthesis of 6-Bromo-2,3-dimethoxybenzoic acid is not explicitly described in the provided papers, the synthesis of related brominated compounds, such as N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, involves condensation reactions between brominated aldehydes and amines . This suggests that similar synthetic strategies could potentially be applied to synthesize 6-Bromo-2,3-dimethoxybenzoic acid.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often characterized by X-ray diffraction analysis, which provides detailed information about the 3D arrangement of atoms within a crystal. For example, the crystal structure of 3-bromo-2,6-dimethoxybenzoic acid was determined using single-crystal X-ray analysis, revealing the presence of an intermolecular hydrogen bond between the carbonyl group of the flavone and the acidic hydrogen of the acid . This type of analysis is crucial for understanding the molecular geometry and potential interaction sites of 6-Bromo-2,3-dimethoxybenzoic acid.
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds with various functional groups can lead to a wide range of chemical reactions. For instance, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been used as a fluorescence derivatization reagent for carboxylic acids, indicating that brominated compounds can participate in derivatization reactions to form fluorescent derivatives . This suggests that 6-Bromo-2,3-dimethoxybenzoic acid may also be reactive towards certain functional groups, potentially forming derivatives with distinct properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For example, the presence of methoxy groups and a bromine atom can affect the melting point, solubility, and crystalline form of the compound. A new polymorph of 2,6-dimethoxybenzoic acid was discovered, which exhibited different hydrogen bonding patterns compared to a previously known form, affecting its physical properties . These findings underscore the importance of structural features in determining the properties of compounds like 6-Bromo-2,3-dimethoxybenzoic acid.
科学的研究の応用
1. Crystal Complex Formation
6-Bromo-2,3-dimethoxybenzoic acid is used in the study of solid inclusion compounds and crystal complexes. For example, its related compound, 3-bromo-2,6-dimethoxybenzoic acid, was investigated for its ability to form crystal complexes with 2',6'-dimethoxyflavone, involving intermolecular hydrogen bonds. This study helps understand the structural intricacies and potential applications of these types of chemical compounds (Wallet et al., 2000).
2. Synthesis of Aromatic Constituents
Compounds like 6-Bromo-2,3-dimethoxybenzoic acid are important in the synthesis of other complex organic molecules. For instance, derivatives of this compound were synthesized as part of the aromatic constituents found in calichemicin antibiotics. This demonstrates the compound's role in the synthesis of important pharmaceutical agents (Laak & Scharf, 1989).
3. Polymorphic Control in Crystallization
Studies on compounds like 2,6-dimethoxybenzoic acid (closely related to 6-Bromo-2,3-dimethoxybenzoic acid) have shown their use in controlling the polymorphic outcome in crystallization processes. This research aids in understanding how different polymorphs of a substance can be influenced and controlled, which is vital in pharmaceutical manufacturing and material science (Semjonova & Be̅rziņš, 2022).
4. Microwave-Assisted Organic Synthesis
6-Bromo-2,3-dimethoxybenzoic acid and its derivatives play a role in microwave-assisted organic synthesis. Such compounds are involved in cyclization processes under mildly basic conditions, contributing to the synthesis of complex organic structures. This application is significant in the field of organic chemistry for the efficient synthesis of diverse molecules (Dao et al., 2018).
5. Application in Supramolecular Chemistry
In the realm of supramolecular chemistry, derivatives of 6-Bromo-2,3-dimethoxybenzoic acid are used to explore uranyl assembly in solid states. This research is fundamental in understanding the interactions and assembly of complex molecular structures, which has implications in materials science and nuclear chemistry (Carter & Cahill, 2015).
Safety And Hazards
特性
IUPAC Name |
6-bromo-2,3-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-6-4-3-5(10)7(9(11)12)8(6)14-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJANRRXNCDJJFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453558 | |
| Record name | 6-BROMO-2,3-DIMETHOXYBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dimethoxybenzoic acid | |
CAS RN |
60555-93-3 | |
| Record name | 6-BROMO-2,3-DIMETHOXYBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

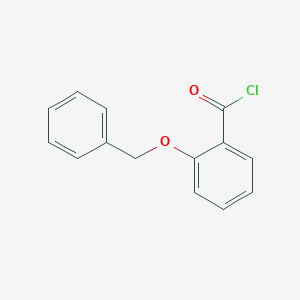

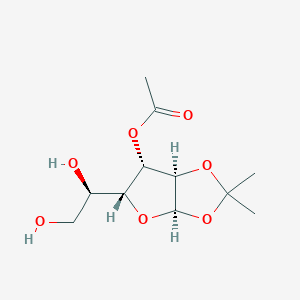
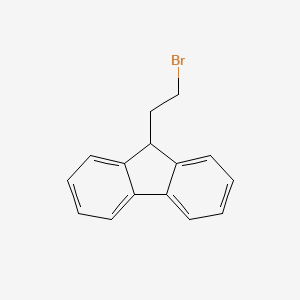
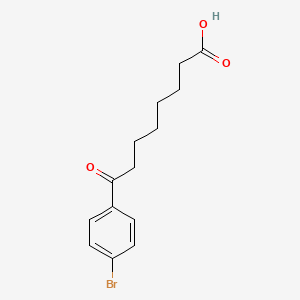
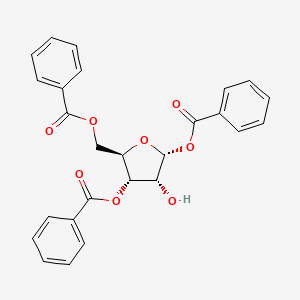

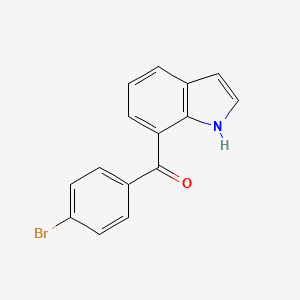

![(S)-N-[2-(5-bromo-6-methoxyindan-1-yl)ethyl]propionamide](/img/structure/B1278803.png)
